molecular formula C15H16ClN3O4S B12684024 3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium perchlorate CAS No. 56109-48-9

3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium perchlorate

Cat. No.: B12684024
CAS No.: 56109-48-9
M. Wt: 369.8 g/mol
InChI Key: WGMJNZRYUIDFPA-UHFFFAOYSA-N
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Description

EINECS 259-997-8, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential for initiating polymerization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction is typically carried out in an aqueous medium at a temperature of around 50-60°C. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully controlled to ensure consistent quality and yield. The process includes the use of advanced purification techniques such as distillation and crystallization to achieve the required purity levels for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals can then participate in various types of reactions, including:

    Polymerization: Initiates the polymerization of monomers to form polymers.

    Oxidation: Can react with oxygen to form peroxides.

    Reduction: Can be reduced to form hydrazine derivatives.

Common Reagents and Conditions

    Polymerization: Typically carried out in the presence of monomers such as styrene, acrylonitrile, or methyl methacrylate. The reaction is usually conducted at temperatures ranging from 60-80°C.

    Oxidation: Requires the presence of oxygen or other oxidizing agents.

    Reduction: Involves the use of reducing agents such as sodium borohydride.

Major Products Formed

    Polymerization: Results in the formation of polymers such as polystyrene, polyacrylonitrile, and polymethyl methacrylate.

    Oxidation: Produces peroxides and other oxidized derivatives.

    Reduction: Yields hydrazine derivatives.

Scientific Research Applications

2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:

    Chemistry: Used as a radical initiator in the synthesis of polymers and copolymers. It is also employed in the study of radical reactions and mechanisms.

    Biology: Utilized in the preparation of polymer-based biomaterials and drug delivery systems.

    Medicine: Investigated for its potential use in the development of controlled-release formulations and other pharmaceutical applications.

    Industry: Widely used in the production of plastics, rubbers, and other polymer-based materials.

Mechanism of Action

The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves its thermal decomposition to generate free radicals. These radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The decomposition process is typically initiated by heating the compound to a temperature of around 60-80°C, which leads to the cleavage of the nitrogen-nitrogen bond and the formation of two free radicals.

Comparison with Similar Compounds

2,2’-Azobis(2-methylpropionitrile) is often compared with other radical initiators such as benzoyl peroxide and potassium persulfate. While all these compounds serve as radical initiators, 2,2’-Azobis(2-methylpropionitrile) is unique in its ability to generate radicals at relatively lower temperatures, making it suitable for a wider range of polymerization reactions.

Similar Compounds

    Benzoyl Peroxide: Another commonly used radical initiator, but it decomposes at higher temperatures.

    Potassium Persulfate: Used in aqueous polymerization reactions but requires higher temperatures for decomposition.

    Azobisisobutyronitrile (AIBN): Similar in structure and function to 2,2’-Azobis(2-methylpropionitrile), but with slightly different decomposition characteristics.

Properties

CAS No.

56109-48-9

Molecular Formula

C15H16ClN3O4S

Molecular Weight

369.8 g/mol

IUPAC Name

dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;perchlorate

InChI

InChI=1S/C15H15N3S.ClHO4/c1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;2-1(3,4)5/h4-9H,1-3H3;(H,2,3,4,5)

InChI Key

WGMJNZRYUIDFPA-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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